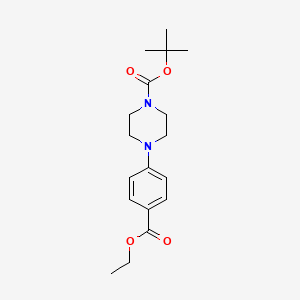

tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate

Description

¹H/¹³C NMR Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals:

- A triplet at δ 1.25–1.30 ppm for the methyl group of the ethoxy moiety ($$ \text{CH}3\text{CH}2\text{O} $$).

- A singlet at δ 1.45 ppm for the tert-butyl group ($$ \text{C}(\text{CH}3)3 $$).

- Aromatic protons from the phenyl ring appear as a doublet at δ 7.40–7.45 ppm and δ 7.90–7.95 ppm.

- Piperazine ring protons resonate as multiplets between δ 3.40 and 3.60 ppm.

In the ¹³C NMR spectrum:

FT-IR Spectroscopy

Key absorption bands include:

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at λmax ≈ 265–275 nm, attributed to the π→π* transition of the conjugated phenyl-ethoxycarbonyl system.

X-ray Diffraction Studies and Molecular Packing Arrangements

Although X-ray data for the exact compound is limited, structural analogs such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid crystallize in orthorhombic systems (space group Pna2₁) with unit cell parameters $$ a = 18.508 \, \text{Å}, b = 4.994 \, \text{Å}, c = 29.594 \, \text{Å} $$. Intermolecular hydrogen bonding between carbonyl oxygen and adjacent hydrogens stabilizes the lattice, forming $$ \text{C}(10) $$ chains. Piperazine derivatives often exhibit layered molecular packing due to van der Waals interactions between hydrophobic substituents.

Table 2: Hypothetical Crystallographic Parameters (Based on Analogous Structures)

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a (Å) | 10.25–10.30 |

| b (Å) | 9.50–9.60 |

| c (Å) | 10.50–10.60 |

| β (°) | 104.6–105.0 |

In such arrangements, the Boc group and ethoxycarbonylphenyl moiety occupy peripheral positions, minimizing steric clashes and facilitating dense packing.

Properties

IUPAC Name |

tert-butyl 4-(4-ethoxycarbonylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-5-23-16(21)14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(22)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIWRFCYFYWFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470983 | |

| Record name | tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234082-33-8 | |

| Record name | tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves:

- Preparation of the N-Boc protected piperazine core.

- Introduction of the 4-(ethoxycarbonyl)phenyl substituent via nucleophilic substitution or coupling reactions.

- Purification through chromatographic techniques to achieve high purity.

Preparation of N-Boc Piperazine Intermediate

A key precursor in the synthesis is N-Boc piperazine. A patented method (CN108033931B) describes an efficient three-step synthesis starting from diethanolamine:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine | Reflux 3-5 h, cool < 10°C | Controlled addition and temperature critical |

| 2 | Reaction of bis(2-chloroethyl)amine with Boc anhydride to form bis(2-chloroethyl) carbamic acid tert-butyl ester | pH > 10, 10-30°C, 12+ h | Alkaline conditions maintained throughout |

| 3 | Cyclization with aqueous ammonia to yield N-Boc piperazine | 55-65°C, 2-5 h | Followed by extraction and solvent removal |

This method offers a scalable and efficient route to N-Boc piperazine with good yield and purity.

Introduction of the 4-(Ethoxycarbonyl)phenyl Group

The incorporation of the 4-(ethoxycarbonyl)phenyl moiety onto the piperazine nitrogen can be achieved via nucleophilic aromatic substitution or amide bond formation strategies. Literature examples show the use of ethyl 4-bromobenzoate or ethyl 4-chlorobenzoate as electrophilic partners reacting with N-Boc piperazine under basic conditions.

A representative synthetic procedure involves:

- Reacting N-Boc piperazine with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate.

- Conducting the reaction in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-120°C).

- Purification of the product by flash column chromatography using silica gel and solvent mixtures such as n-hexane/ethyl acetate.

This approach yields this compound as a colorless solid with yields typically ranging from 70% to 90% depending on reaction optimization.

Purification Techniques

Purification is crucial to isolate the target compound in high purity. Common methods include:

- Flash Column Chromatography: Silica gel is used with solvent gradients such as n-hexane/ethyl acetate (ratios from 2:1 to 1:1) to separate the product from impurities.

- Preparative Thin Layer Chromatography (TLC): Used for small-scale purification, employing solvent systems like dichloromethane/methanol (10:1) or n-hexane/ethyl acetate (1:1).

- Extraction and Washing: Post-reaction mixtures are often washed with brine and dried over sodium sulfate before concentration.

Example Data Table: Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Chlorination (diethanolamine to bis(2-chloroethyl)amine) | Diethanolamine, SOCl2 | None (reflux) | Reflux, 3-5 h | Not isolated | Cooling, pH adjustment | |

| Boc Protection | Bis(2-chloroethyl)amine, Boc anhydride | Water | 10-30°C | 12+ h | Not isolated | pH > 10 maintained |

| Cyclization to N-Boc piperazine | Bis(2-chloroethyl) carbamate, NH3 (aq) | None | 55-65°C | 2-5 h | ~80-90% | Extraction, evaporation |

| Coupling with ethyl 4-bromobenzoate | N-Boc piperazine, K2CO3 | DMF | 80-120°C | 12-24 h | 70-90% | Flash chromatography |

Research Findings and Optimization Notes

- The Boc protection step requires strict pH control to avoid side reactions.

- Using polar aprotic solvents like DMF enhances nucleophilicity of piperazine nitrogen, improving coupling efficiency.

- Temperature control during coupling is critical to minimize decomposition.

- Flash chromatography solvent systems should be optimized for best separation; typically, a gradient from non-polar to moderately polar solvents is effective.

- The overall synthetic route is amenable to scale-up with proper control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: : Conversion of the ethoxycarbonyl group to a carboxylic acid.

Reduction: : Reduction of the ethoxycarbonyl group to an alcohol.

Substitution: : Replacement of the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

Oxidation: : Ethyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate.

Reduction: : Ethyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate.

Substitution: : Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Agents

The compound serves as an important intermediate in the synthesis of oxazolidinone derivatives, which are known for their antimicrobial properties. Oxazolidinones inhibit protein synthesis in bacteria and are particularly effective against Gram-positive pathogens, including those resistant to other antibiotics. The synthesis of piperazine derivatives like tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate can lead to the development of new antimicrobial agents .

2. Central Nervous System (CNS) Disorders

Research indicates that piperazine derivatives can exhibit neuroactive properties. Compounds similar to this compound have been studied for their potential use in treating various CNS disorders, including anxiety and depression. The structural modifications in piperazine compounds can enhance their affinity for neurotransmitter receptors, making them suitable candidates for further pharmacological studies .

Case Study 1: Development of Antimicrobial Agents

In a study focused on synthesizing oxazolidinone derivatives, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated significant antimicrobial activity against resistant strains of bacteria, showcasing the potential of this compound in pharmaceutical applications .

Case Study 2: Neuroactive Properties

Another investigation explored the effects of piperazine derivatives on serotonin receptors. The study found that modifications to the piperazine structure could enhance receptor binding affinity, suggesting that compounds like this compound may be promising candidates for further development in treating mood disorders .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: : It interacts with enzymes and receptors involved in biological processes.

Pathways: : The exact pathways depend on the specific application and biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Insights :

- Stability: Unlike 1a (oxazolidinone-triazole), the target compound’s ethoxycarbonyl group is less prone to acidic degradation but may undergo hydrolysis under basic conditions .

Stability and Degradation

- The target compound’s ester group may hydrolyze to a carboxylic acid under physiological conditions, altering its pharmacokinetic profile. In contrast, 1a and 1b degrade rapidly in simulated gastric fluid due to oxazolidinone ring cleavage .

- tert-Butyl carbamate in all analogs provides temporary protection during synthesis but is stable under neutral conditions .

Biological Activity

tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate , with CAS Number 234082-33-8, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 342.41 g/mol. It features a piperazine core substituted with an ethoxycarbonyl group and a tert-butyl ester, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O4 |

| Molecular Weight | 342.41 g/mol |

| Boiling Point | Not available |

| Solubility | High |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperazine have shown efficacy against various cancer cell lines, including colon carcinoma and breast cancer cells. The structure-activity relationship (SAR) suggests that the presence of specific substituents on the aromatic ring enhances cytotoxicity.

Case Study:

A study evaluated the antiproliferative effects of related compounds on the HT-29 colon cancer cell line, revealing that certain modifications in the piperazine structure led to improved IC50 values compared to standard treatments like doxorubicin .

Antimicrobial Activity

Compounds with similar structural features have also been tested for antimicrobial properties. Research indicates that certain piperazine derivatives possess activity against a range of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.5 mg/mL |

| Escherichia coli | 3.0 mg/mL |

| Pseudomonas aeruginosa | 2.0 mg/mL |

Neuropharmacological Effects

Some studies suggest potential neuropharmacological effects, particularly in terms of anticonvulsant activity. Piperazine derivatives have been investigated for their ability to modulate neurotransmitter systems, providing insights into their use in treating neurological disorders.

Research Findings:

A comparative analysis indicated that specific piperazine derivatives could reduce seizure activity in animal models, highlighting their potential as therapeutic agents for epilepsy .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Receptor Modulation: Interaction with various receptors involved in cellular signaling pathways.

- Enzyme Inhibition: Inhibition of enzymes critical for cancer cell proliferation or bacterial survival.

- Cell Cycle Arrest: Induction of apoptosis in cancer cells by disrupting the cell cycle.

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step functionalization of the piperazine ring. A common approach includes:

- Step 1 : Coupling of 4-(ethoxycarbonyl)phenylboronic acid with a Boc-protected piperazine derivative via Suzuki-Miyaura cross-coupling to introduce the aryl group.

- Step 2 : Esterification or transesterification to install the ethoxycarbonyl moiety under mild acidic or basic conditions (e.g., HCl/EtOH or NaOEt) .

- Step 3 : Purification via silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product. Yields can be optimized by controlling reaction time (12–24 hours) and temperature (80–110°C) .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR :

- ¹H NMR : Key signals include the tert-butyl singlet at δ 1.45–1.49 ppm, ethoxycarbonyl quartet (δ 4.10–4.30 ppm, J = 7.1 Hz), and aromatic protons (δ 6.50–8.20 ppm). Piperazine protons appear as broad multiplets (δ 3.40–3.90 ppm) .

- ¹³C NMR : The carbonyl carbons (Boc and ethoxycarbonyl) resonate at δ 155–165 ppm, while the tert-butyl carbon appears at δ 28–30 ppm .

- LCMS : The molecular ion peak [M+H]⁺ is expected at m/z ~363.2 (C₁₉H₂₅N₂O₄⁺). Fragmentation patterns include loss of the tert-butyl group (m/z ~263) and ethoxycarbonyl cleavage (m/z ~207) .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc and ethoxycarbonyl groups.

- Stability Tests : Monitor decomposition via TLC (silica gel, UV detection) after exposure to humidity (≥60% RH) or acidic/basic conditions (pH <5 or >9). Hydrolysis products include piperazine derivatives and carboxylic acids .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated (e.g., nucleophilic substitution or oxidation)?

Methodological Answer:

- Substitution Reactions :

- Nucleophilic Aromatic Substitution (SₙAr) : React with amines (e.g., hydrazine) in DMF at 100°C to replace the ethoxycarbonyl group. Monitor progress via ¹H NMR for disappearance of the ethoxy quartet .

- Piperazine Ring Functionalization : Use LiAlH₄ to reduce the ethoxycarbonyl group to a hydroxymethyl moiety, followed by Mitsunobu reactions to install alkyl/aryl groups .

- Oxidation Studies : Treat with KMnO₄ in acidic conditions to oxidize the piperazine ring, yielding pyrazine derivatives. Track intermediates via IR (C=O stretch at ~1700 cm⁻¹) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation from ethyl acetate/hexane (1:3).

- Data Collection : Use a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Analysis : Refinement with SHELXL reveals bond angles (e.g., C-N-C in piperazine: ~109.5°) and torsional parameters (e.g., dihedral angle between aryl and piperazine planes: 15–25°) .

Q. What strategies are used to evaluate biological activity (e.g., enzyme inhibition or receptor binding)?

Methodological Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina. Key binding residues (e.g., Asp155 in 5-HT₁ₐ) form hydrogen bonds with the ethoxycarbonyl group .

- In Vitro Assays : Test inhibition of monoamine oxidases (MAOs) at 10–100 μM concentrations. Measure IC₅₀ via spectrophotometric detection of H₂O₂ production .

Q. How can researchers design derivatives for improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute the ethoxycarbonyl group with a trifluoromethyl group to enhance metabolic stability.

- Prodrug Strategies : Convert the Boc group to a hydrolyzable ester (e.g., acetyl) for controlled release in physiological conditions. Validate via HPLC-MS plasma stability assays .

Q. What advanced analytical methods resolve data contradictions (e.g., NMR vs. LCMS)?

Methodological Answer:

- Hyphenated Techniques : Use LC-NMR-MS to correlate retention times with spectral data. For example, a late-eluting impurity in LCMS may correspond to a diastereomer undetected in ¹H NMR .

- Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C) to identify conformational exchange broadening in piperazine protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.